N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 3-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the 1,3,4-oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the benzamide moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation and Reduction: Products may include oxidized or reduced forms of the oxadiazole ring or benzamide moiety.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl group and has shown antimicrobial and anticancer activities.
N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide: Another bromophenyl derivative with potential biological activities.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-3-2-4-12(9-10)14(21)18-16-20-19-15(22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNMAYWVSJBNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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